molecular formula C15H21NOS B15165151 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide CAS No. 211513-26-7

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide

Cat. No.: B15165151
CAS No.: 211513-26-7
M. Wt: 263.4 g/mol
InChI Key: HNJZDNMUVSELCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide is a cyclohexane-based carboxamide derivative characterized by an ethyl group at the cyclohexane C1 position and a 2-sulfanylphenyl substituent on the amide nitrogen. The sulfhydryl (-SH) group on the phenyl ring may confer unique redox properties or enhance binding affinity to biological targets compared to other substituents.

Properties

CAS No.

211513-26-7

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C15H21NOS/c1-2-15(10-6-3-7-11-15)14(17)16-12-8-4-5-9-13(12)18/h4-5,8-9,18H,2-3,6-7,10-11H2,1H3,(H,16,17)

InChI Key

HNJZDNMUVSELCB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1)C(=O)NC2=CC=CC=C2S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with ethylamine and 2-mercaptophenylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. Additionally, the carboxamide group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The amide nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent on Amide Nitrogen Molecular Weight (g/mol) Key Properties/Activities Reference
1-Ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide 2-sulfanylphenyl Not reported Potential redox activity Target
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Phenyl, methyl 280.16 Mp: 102–103.5°C; synthesized via NaH-mediated alkylation
1-Amino-N-(propan-2-yl)cyclohexane-1-carboxamide Propan-2-yl 184.28 CAS 1017019-29-2; powder form, stable at RT
1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide Thiophen-2-ylmethyl 238.35 Purity: 98%; discontinued commercial availability
N-(4-Methoxy-2-methylphenyl)-1-isopropylcycloheptanecarboxamide 4-Methoxy-2-methylphenyl 303.44 EINECS 260-211-0; cycloheptane backbone

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromo and sulfanyl groups (electron-withdrawing) may reduce electron density at the amide bond, affecting reactivity, while methoxy or alkyl groups (electron-donating) could enhance stability .
  • Biological Relevance: Thiophenmethyl and quinolinyl derivatives (e.g., 1-methyl-N-(quinolin-8-yl)cyclohexane-1-carboxamide, CAS 1429896-59-2) are often explored for anticancer activity due to aromatic heterocycles .

Cyclohexane Ring Modifications

Variations in the cyclohexane backbone include saturation and functionalization:

Compound Name Ring Structure Functional Groups Synthesis Method Reference
This compound Saturated cyclohexane Ethyl, sulfanylphenyl Not reported Target
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene (unsaturated) Bromo, methyl, phenyl Alkylation with methyl iodide/NaH
1-Ethyl-N-(2-iodopyridin-3-yl)cyclohexa-2,5-diene-1-carboxamide Cyclohexa-2,5-diene Ethyl, iodopyridinyl MOM protection and alkylation

Key Observations :

  • Saturation Effects : Saturated cyclohexane derivatives (e.g., target compound) may exhibit greater conformational rigidity, while unsaturated analogs (cyclohexene/diene) could participate in π-π interactions or Michael addition reactions .
  • Synthetic Complexity : Unsaturated rings often require specialized conditions, such as palladium catalysis or protection/deprotection steps .

Biological Activity

1-Ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic properties. This article delves into its biological activity, focusing on its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : CHNOS
  • Functional Groups : Contains a cyclohexane ring, an ethyl group, a 2-sulfanylphenyl moiety, and a carboxamide group.

These structural characteristics contribute to its reactivity and biological activity, particularly in lipid metabolism modulation and as an inhibitor of cholesteryl ester transfer protein (CETP).

CETP Inhibition

One of the primary biological activities of this compound is its role as a CETP inhibitor. CETP is crucial for the transfer of cholesteryl esters between lipoproteins, and its inhibition is associated with increased levels of high-density lipoprotein (HDL) cholesterol, which is beneficial for cardiovascular health.

Preliminary studies indicate that this compound may enhance HDL levels, thereby contributing to improved lipid profiles and reduced cardiovascular risk factors.

Anti-inflammatory Properties

Research suggests that this compound may exhibit anti-inflammatory properties. This activity could be linked to its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated. The potential neuroprotective effects are also noteworthy, indicating that this compound might play a role in protecting neuronal cells from oxidative stress and inflammation.

Mechanistic Insights

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic potential. Interaction studies have demonstrated binding affinity to CETP and other lipid-related proteins using methods such as surface plasmon resonance and isothermal titration calorimetry. These studies help clarify binding kinetics and thermodynamics essential for drug development.

Comparative Analysis with Similar Compounds

The following table summarizes key features of compounds structurally similar to this compound:

Compound NameMolecular FormulaKey Features
1-(o-fluorophenyl)cyclohexane-1-carboxamideCHFNOContains a fluorophenyl group; used in pharmaceuticals
1-methyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamideCHNOSMethyl substitution instead of ethyl; similar activity
1-propyl-N-(3-sulfanylphenyl)cyclohexane-1-carboxamideCHNOSPropyl substitution; different phenyl positioning

The unique combination of functional groups in this compound enhances its potency as a CETP inhibitor while potentially minimizing off-target effects compared to similar compounds.

Case Studies

While comprehensive clinical studies are still pending, preliminary investigations have shown promise in various models. For instance, studies have indicated that treatment with this compound can lead to significant reductions in inflammatory markers in vitro, suggesting potential applications in conditions characterized by chronic inflammation.

Q & A

Q. What are the optimized synthetic routes for 1-ethyl-N-(2-sulfanylphenyl)cyclohexane-1-carboxamide, and how can intermediates be characterized?

The synthesis of cyclohexane-1-carboxamide derivatives typically involves sequential functionalization. For example, chloroacetyl chloride can react with a precursor amine in chloroform under reflux to introduce reactive halide groups . Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation. Purity can be assessed via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient .

Q. What spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for resolving 3D molecular configurations, especially for verifying cyclohexane ring conformations and thiol-phenyl group orientation . For dynamic analysis, use Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) and UV-Vis spectroscopy to detect π→π* transitions in the aromatic sulfanyl moiety .

Q. How can researchers evaluate the biological activity of this compound in apoptosis induction?

In vitro assays such as flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays are standard for apoptosis detection. For example, IC₅₀ values can be determined using MTT assays on cancer cell lines (e.g., MCF-7 or HeLa). In vivo models (e.g., xenograft mice) should include histopathological analysis to assess tumor regression and toxicity profiles .

Advanced Research Questions

Q. How can computational methods like molecular docking and dynamics inform the design of derivatives with enhanced binding affinity?

Density functional theory (DFT) calculations can optimize the compound’s geometry and electrostatic potential surfaces, identifying regions for structural modification. Molecular docking (e.g., AutoDock Vina) against targets like Bcl-2 or caspase-9 can predict binding modes. Follow-up molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns can assess stability of ligand-protein complexes and identify key residues for interaction .

Q. How should researchers address contradictions in reported biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., serum concentration, incubation time) or compound purity. Validate findings using orthogonal methods:

  • Reproduce results under standardized protocols (e.g., NIH/NCATS guidelines).
  • Compare structural analogs (e.g., ethyl vs. methyl substituents) to isolate substituent effects .
  • Use high-content screening (HCS) to quantify multiple apoptotic markers simultaneously .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound?

  • Solubility : Introduce polar groups (e.g., hydroxyl or amine) on the cyclohexane ring while monitoring logP values via HPLC-derived retention times .
  • Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) to identify metabolic soft spots. For example, replacing the ethyl group with a trifluoromethyl moiety may reduce CYP450-mediated oxidation .
  • Bioavailability : Use prodrug approaches (e.g., esterification of the carboxamide) and validate via in vivo pharmacokinetic studies in rodent models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives targeting specific apoptotic pathways?

  • Core Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with protein pockets.
  • Thiol Group Optimization : Test methylsulfonyl or sulfonamide analogs to improve oxidative stability while retaining hydrogen-bonding capacity .
  • Cyclohexane Conformation : Compare chair vs. boat conformers (via NMR coupling constants) to correlate ring flexibility with activity .

Q. What experimental and computational approaches integrate best for resolving discrepancies in crystallographic vs. solution-phase structural data?

  • Overlay Analysis : Compare X-ray structures with solution-phase NMR-derived NOE restraints to identify conformational flexibility.
  • Temperature-Dependent NMR : Probe ring-flipping dynamics of the cyclohexane moiety in DMSO-d₆ or CDCl₃ .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate solvent effects on molecular geometry to reconcile crystallographic rigidity with solution-phase variability .

Methodological Tables

Q. Table 1. Key Characterization Techniques for Synthetic Intermediates

TechniqueApplicationExample Parameters
¹H NMRConfirm ethyl and sulfanyl substitutionδ 1.2–1.5 ppm (ethyl CH₃), δ 3.1 ppm (-SH)
X-ray CrystallographyResolve cyclohexane conformationR-factor < 0.05, resolution 0.8 Å
HPLC-MSAssess purity and molecular weightC18 column, 70:30 acetonitrile/water, ESI+

Q. Table 2. Computational Tools for Binding Analysis

ToolPurposeOutput Metrics
AutoDock VinaDocking affinity predictionBinding energy (kcal/mol), pose RMSD
GROMACSMD stability analysisRMSF, hydrogen bond occupancy over 100 ns
Gaussian 09DFT optimizationHOMO-LUMO gap, electrostatic potential maps

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.